![molecular formula C15H24N4O2 B3103193 (3S)-tert-Butyl 4-(6-Aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate CAS No. 1433849-58-1](/img/structure/B3103193.png)
(3S)-tert-Butyl 4-(6-Aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate
Overview
Description
(3S)-tert-Butyl 4-(6-Aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as BAY-73-6691 and has been studied extensively for its mechanism of action and physiological effects.
Scientific Research Applications
Histamine H4 Receptor Ligands
(3S)-tert-Butyl 4-(6-Aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate and its derivatives have been studied as ligands for the histamine H4 receptor (H4R). These compounds are explored for their potential in treating inflammatory conditions and pain. For example, the compound 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine showed potent in vitro activity as an anti-inflammatory agent and had antinociceptive activity in a pain model, highlighting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor
This compound is a key intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach has been proposed, starting from the readily available reagent 4-methylpyridinium, leading to tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate with a high total yield, suitable for industrial scale-up (Chen Xin-zhi, 2011).
Anticancer Drug Intermediates
The compound tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, related to (3S)-tert-Butyl 4-(6-Aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate, is an important intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound was established, and it has been used in the development of drugs for depression, cerebral ischemia, and as potential analgesics (Binliang Zhang et al., 2018).
Stereoselective Syntheses
Stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives have been reported. These syntheses are crucial for preparing compounds with specific stereochemistry, which is important in the development of pharmaceuticals (Boev et al., 2015).
Boc Group Migration in Drug Synthesis
An alkoxide anion triggered tert-butyloxycarbonyl (Boc) group migration of an imide derivative of (3S)-tert-Butyl 4-(6-Aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate was studied, revealing an unusual nine-membered cyclic transition state. This work is significant in understanding the chemistry of Boc group migration, a common step in drug synthesis (Xue & Silverman, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets and cause significant changes that inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
It can be inferred that the compound likely interferes with the metabolic processes of mycobacterium tuberculosis, thereby inhibiting its growth .
Pharmacokinetics
Similar compounds have been synthesized and evaluated for their anti-tubercular activity . The impact of these properties on the bioavailability of the compound would need to be assessed through further studies.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . This is achieved through the compound’s interaction with its target, leading to significant changes that inhibit the growth of the bacteria .
Action Environment
It’s known that factors such as ph, temperature, and presence of other compounds can influence the action and stability of similar compounds .
properties
IUPAC Name |
tert-butyl (3S)-4-(6-aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-11-10-18(14(20)21-15(2,3)4)7-8-19(11)12-5-6-13(16)17-9-12/h5-6,9,11H,7-8,10H2,1-4H3,(H2,16,17)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAAKCSOXMISPQ-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)N)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=CN=C(C=C2)N)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-tert-Butyl 4-(6-Aminopyridin-3-yl)-3-methylpiperazine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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